3-(2-Fluorophenyl)morpholine
Description
Significance of Morpholine (B109124) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Furthermore, the morpholine scaffold is considered a "privileged structure," meaning it can bind to a wide range of biological targets with high affinity. nih.gov This versatility has led to the incorporation of the morpholine ring into numerous approved drugs and experimental compounds with diverse pharmacological activities, including anticancer, antidepressant, and antimicrobial properties. researchgate.netwisdomlib.orgontosight.ai The ability to easily introduce and modify the morpholine ring synthetically further cements its importance in the drug discovery and development process. nih.gov
The Strategic Role of Fluorine Substitution in Chemical Design and Research
The introduction of fluorine into organic molecules is a powerful strategy employed in modern medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.govnih.gov As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule, influencing its acidity (pKa), and chemical reactivity. tandfonline.commdpi.com This can lead to improved metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. mdpi.com
Moreover, the substitution of hydrogen with fluorine, which has a similar size, can enhance the binding affinity of a ligand to its target protein without causing significant steric hindrance. tandfonline.com This can result in increased potency and selectivity. researchgate.net The unique properties of fluorine also find application in diagnostic imaging, with the isotope ¹⁸F being a key component in Positron Emission Tomography (PET) imaging. nih.govnih.gov The strategic placement of fluorine atoms is a key consideration in the rational design of new and improved therapeutic agents. nih.gov
Scope and Research Objectives Pertaining to 3-(2-Fluorophenyl)morpholine
The specific focus of research on this compound is driven by the synergistic combination of the beneficial morpholine scaffold and the strategic placement of a fluorine atom on the phenyl ring. The primary objective is to investigate how this unique combination of structural features influences the compound's chemical properties and its potential applications as a research chemical. Key research goals include the development of efficient synthetic routes, detailed characterization of its chemical and physical properties, and exploration of its utility as a building block for more complex molecules of potential interest in various fields of chemical research.
Chemical and Physical Properties
The chemical and physical properties of this compound are fundamental to its handling, reactivity, and potential applications.
Chemical Properties
The reactivity of this compound is dictated by the functional groups present in its structure: the morpholine ring and the fluorophenyl group. The nitrogen atom in the morpholine ring imparts basic properties and can undergo reactions typical of secondary amines, such as N-alkylation and N-acylation. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1017418-51-7 fluorochem.co.uk |
| Molecular Formula | C₁₀H₁₂FNO glpbio.com |
| Molecular Weight | 181.21 g/mol bldpharm.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
This data is compiled from publicly available sources and may vary depending on the specific sample and analytical method.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes, often involving the formation of the morpholine ring as a key step. One common approach involves the reaction of a suitable precursor, such as an ethanolamine (B43304) derivative, with a fluorophenyl-containing electrophile.
Purification of the final product is typically achieved through standard laboratory techniques. Column chromatography using silica (B1680970) gel is a common method for separating the desired compound from reaction byproducts and starting materials. google.com The purity of the final compound is then assessed using analytical techniques such as thin-layer chromatography (TLC). tandfonline.com
Structural Analysis
The precise structure of this compound is confirmed through a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule. rsc.org The chemical shifts and coupling constants of the protons and carbons in the morpholine ring and the fluorophenyl group provide definitive information about their connectivity and chemical environment. rsc.orgmdpi.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. asianpubs.orgjocpr.com This technique helps to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. tandfonline.commdpi.com Characteristic absorption bands for the C-F, C-O, C-N, and N-H bonds can be observed.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from related isomers or impurities.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for determining the purity of the compound with high accuracy. synblock.comsmolecule.com
Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is another valuable method for analyzing the volatility and purity of the compound and its derivatives. smolecule.comnih.gov
Applications in Chemical Research
This compound serves as a valuable building block in the synthesis of more complex molecules for various research applications.
Role as a Research Chemical and Building Block
Due to its specific structural features, this compound is utilized as a starting material or intermediate in the synthesis of novel compounds. bldpharm.com Its morpholine and fluorophenyl moieties can be further functionalized to create a diverse library of molecules for screening in different research areas.
Potential in Medicinal Chemistry Research
The combination of the morpholine ring and a fluorinated phenyl group makes this compound and its derivatives interesting candidates for medicinal chemistry research. smolecule.comontosight.ai The morpholine group can improve pharmacokinetic properties, while the fluorine atom can enhance metabolic stability and binding affinity. nih.govtandfonline.com This makes compounds derived from this scaffold potential leads for the development of new therapeutic agents targeting a range of biological pathways. researchgate.netontosight.ai For instance, related structures have been investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLPOEHMACVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Fluorophenyl Morpholine and Analogous Fluorinated Morpholine Systems
Established Synthetic Pathways for Substituted Morpholine (B109124) Rings
The construction of the morpholine ring is a well-explored area of organic synthesis, with numerous strategies developed to access a wide array of substituted derivatives. These methods often begin with acyclic precursors and employ various cyclization tactics.
Intramolecular cyclization is a cornerstone of morpholine synthesis. A common approach involves the dehydration of N-substituted diethanolamine (B148213) derivatives. For instance, the ring closure of β-phenyl-α-methyl-β,β'-dihydroxy-diethylamine-hydrochloride can be achieved using dehydrating agents like concentrated sulfuric acid. google.com However, these conditions can be harsh and lead to undesired side reactions. google.com Milder conditions are often sought to improve yields and substrate scope.
Another prevalent strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a haloalkoxy amine. This intermediate is typically formed from the reaction of an amino alcohol with a halo-alcohol or by the ring-opening of a precursor heterocycle. The final ring closure is generally mediated by a base. researchgate.netbeilstein-journals.org This two-step sequence allows for the controlled construction of the morpholine ring. For example, the treatment of an N-protected amino alcohol with a haloacetyl halide can generate a precursor that, upon reduction and subsequent base-mediated cyclization, yields the desired morpholine. researchgate.net
Table 1: Examples of Ring-Closing Reactions for Morpholine Synthesis
| Starting Material(s) | Reagents/Conditions | Product Type | Reference(s) |
| N-substituted diethanolamine | Concentrated H₂SO₄, heat | Substituted Morpholine | google.com |
| Amino alcohol, α-haloacid chloride | 1. Coupling, 2. Reduction, 3. Cyclization | Substituted Morpholine | researchgate.net |
| Activated aziridine (B145994), Halogenated alcohol | 1. Lewis acid (e.g., Cu(OTf)₂), 2. Base (e.g., KOH) | Substituted Morpholine | researchgate.netbeilstein-journals.org |
Three-membered heterocycles, specifically aziridines and epoxides, are versatile precursors for morpholine synthesis due to the ring strain that facilitates their opening by nucleophiles.
The reaction of activated aziridines with halogenated alcohols is a powerful method for accessing substituted morpholines. researchgate.netresearchgate.net This process typically involves an SN2-type ring opening of the aziridine by the alcohol, followed by an intramolecular cyclization of the resulting haloalkoxy amine intermediate. researchgate.netbeilstein-journals.org Lewis acids can be employed to catalyze the initial ring-opening step. researchgate.net A metal-free alternative uses an ammonium (B1175870) persulfate salt as an oxidant to initiate the ring opening of N-tosylaziridines for reaction with 2-chloroethanol, which proceeds through a radical cation intermediate. beilstein-journals.orgbeilstein-journals.org This one-pot strategy is efficient for producing a variety of 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org
Similarly, epoxides can be opened by amino alcohols to form an intermediate that can be cyclized to a morpholine. The regioselectivity of the epoxide ring-opening can be a critical factor, and it is often influenced by the electronic properties of the epoxide substituents. mdpi.com The subsequent cyclization is typically achieved under basic conditions. mdpi.com
Table 2: Morpholine Synthesis from Aziridine and Epoxide Precursors
| Precursor | Reactant | Key Steps | Catalyst/Reagent | Product | Reference(s) |
| N-Tosylaziridine | 2-Chloroethanol | Ring opening, Intramolecular cyclization | (NH₄)₂S₂O₈, then KOH | 2-Substituted Morpholine | beilstein-journals.orgbeilstein-journals.org |
| Activated Aziridine | Halogenated Alcohol | SN2 ring opening, Base-mediated cyclization | Cu(OTf)₂ | Substituted Morpholine | researchgate.netbeilstein-journals.org |
| Epichlorohydrin | Olefin, Nosyl amide, NBS | Multicomponent reaction, Cyclization | K₂CO₃ | Trisubstituted Morpholine | mdpi.com |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like morpholines by combining three or more reactants in a single synthetic operation. mdpi.com The Ugi multicomponent reaction, for example, has been adapted for the de novo synthesis of substituted morpholines and piperazines. thieme-connect.com A two-step, one-pot procedure involving a tetrazole Ugi reaction followed by cyclization under basic conditions can generate a variety of 3,3-substituted morpholines. thieme-connect.com
Another MCR strategy involves the reaction of an epoxide (like epichlorohydrin), an olefin, N-bromosuccinimide, and nosyl amide to produce 2,2,6-trisubstituted morpholines. mdpi.comacs.org A catalyst-free, four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide has also been established for the construction of morpholine glycoconjugates. researchgate.net Furthermore, a one-pot MCR of nitromethane, carbon disulfide, and an aziridine can produce substituted morpholine-2-thiones under solvent-free conditions. iau.ir These methods highlight the power of MCRs in rapidly building molecular diversity around the morpholine core. thieme-connect.com
Stereoselective Synthesis Approaches for Chiral Morpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Approaches to achieve this include asymmetric catalysis, the use of chiral starting materials, and the resolution of racemic mixtures.
Asymmetric catalysis provides an elegant and efficient means to access chiral morpholines with high enantioselectivity. One notable method is the asymmetric hydrogenation of unsaturated morpholines. rsc.orgrsc.org Using a bisphosphine-rhodium catalyst with a large bite angle, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org
Another powerful strategy is a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). organic-chemistry.orgacs.orgubc.ca This process starts with ether-containing aminoalkyne substrates, which first undergo a titanium-catalyzed hydroamination to form a cyclic imine. This intermediate is then reduced in the same pot using a ruthenium catalyst, such as the Noyori–Ikariya catalyst, to yield chiral 3-substituted morpholines with high yields and enantiomeric excesses often exceeding 95%. organic-chemistry.orgacs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity. organic-chemistry.orgubc.ca Organocatalysis has also been applied to the enantioselective synthesis of C2-functionalized morpholines, offering a metal-free alternative. nih.govnih.gov
Table 3: Asymmetric Catalysis for Chiral Morpholine Synthesis
| Strategy | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference(s) |
| Asymmetric Hydrogenation | Unsaturated Morpholine | Bisphosphine-Rhodium Complex | 2-Substituted Chiral Morpholine | Up to 99% | rsc.orgrsc.org |
| Tandem Hydroamination/ATH | Aminoalkyne | Ti-catalyst, then RuCl[(S,S)-Ts-DPEN] | 3-Substituted Chiral Morpholine | >95% | organic-chemistry.orgacs.orgubc.ca |
| Organocatalysis | Aldehyde | Proline-based organocatalyst | C2-Functionalized Morpholine | 75–98% | nih.gov |
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ru.nlresearchgate.net For instance, L-ephedrine can be reacted with chloroethanol to produce the enantiomerically pure phendimetrazine. ru.nl Similarly, optically pure 3-hydroxymethylmorpholine (B1309833) building blocks can be synthesized from derivatives of (S) and (R) serines. unimi.it While effective, this strategy's versatility is limited by the availability of suitable chiral precursors. nih.govru.nl
When a racemic mixture is synthesized, chiral resolution is required to separate the enantiomers. A classic method is diastereomeric crystallization, where the racemate is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization. wikipedia.orgchiralpedia.com For example, racemic 3-(4-fluorophenyl)morpholin-2-one (B14038467) has been successfully resolved using L-(-)-dibenzoyl-L-tartaric acid (L-DBTA) as the resolving agent to isolate the desired (S)-enantiomer, a key intermediate for the drug Aprepitant. tandfonline.com
Chromatographic techniques are also widely employed for chiral resolution. chiralpedia.comnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. chiralpedia.com This technique has been used to resolve the enantiomers of desethylreboxetine, a morpholine derivative, achieving greater than 98% enantiomeric excess. nih.gov
Table 4: Chiral Resolution Techniques for Morpholine Derivatives
| Compound | Technique | Chiral Agent/Phase | Outcome | Reference(s) |
| 3-(4-Fluorophenyl)morpholin-2-one | Diastereomeric Crystallization | L-(-)-Dibenzoyl-L-tartaric acid (L-DBTA) | Separation of (S)-enantiomer | tandfonline.com |
| Desethylreboxetine | Chiral HPLC | Chiral Stationary Phase | Separation of (2S,3S) and (2R,3R) enantiomers | nih.gov |
| 2-Butylamine (model) | Enclathration/Crystallization | Chiral Host Molecule | Enantiomeric enrichment in crystals | acs.org |
| Racemic Alcohols | Diastereomeric Salt Crystallization | (S)-Mandelic Acid | Separation of enantiomers | wikipedia.org |
Introduction of Fluorine and Fluorinated Phenyl Moieties into Morpholine Scaffolds
The incorporation of fluorine and fluorinated phenyl groups into morpholine structures is a critical step in the synthesis of compounds like 3-(2-Fluorophenyl)morpholine. This process significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules, enhancing metabolic stability and bioavailability. sigmaaldrich.com Methodologies for introducing these moieties can be broadly categorized into two main approaches: the direct fluorination of a pre-existing phenyl-morpholine scaffold or the coupling of a fluorinated phenyl precursor with a morpholine ring or its synthetic equivalent.
Strategies for Fluorination of Aromatic Systems
The introduction of fluorine onto an aromatic ring is a fundamental transformation in medicinal chemistry. sigmaaldrich.com Several distinct strategies exist for this purpose, each with specific advantages and applications. The choice of method often depends on the substrate's electronic properties and the desired regioselectivity.
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. Historically, highly reactive agents like elemental fluorine (F₂) were used, but their handling difficulties have led to the development of safer, more selective, and stable crystalline reagents. sigmaaldrich.com Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are now commonplace. numberanalytics.com These reagents can directly fluorinate aromatic systems, although the reaction's success is often dependent on the activation of the aromatic ring. sigmaaldrich.com For instance, direct fluorination of pyridines and diazines with AgF₂ has been shown to proceed with high selectivity at the position alpha to the nitrogen atom. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic fluorination, SNAr involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source, such as an alkali or ammonium fluoride. sigmaaldrich.commdpi.com The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to bond strength but is dictated by the rate-determining step of nucleophilic attack, which is accelerated by the high electronegativity of fluorine. nih.govmasterorganicchemistry.com The aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the reaction. masterorganicchemistry.comorganicchemistrytutor.com Recent advancements have explored photoredox catalysis to enable the SNAr of unactivated or even electron-rich fluoroarenes, expanding the scope of this classical reaction. nih.gov This method allows for the functionalization of diverse fluoroarenes with various nucleophiles under mild conditions. nih.gov
Electrochemical Fluorination: This method represents an alternative strategy where fluorination is achieved through anodic oxidation. rsc.org Early studies demonstrated that selective electrochemical fluorination of arenes could be achieved, proposing a mechanism involving the generation of arene radical cations at the anode, which then react with a fluoride source. rsc.org While this technique has been explored for various aromatic and heteroaromatic systems, challenges such as controlling regioselectivity and preventing side reactions remain. rsc.org
| Strategy | Fluorine Source | Substrate Requirement | Key Features | References |
|---|---|---|---|---|
| Electrophilic Fluorination | Electrophilic reagents (e.g., Selectfluor®, NFSI, AgF₂) | Generally electron-rich or activated aromatic systems | Direct C-H fluorination; safer reagents have replaced F₂ gas. | sigmaaldrich.comnumberanalytics.comacs.orgnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic fluoride (e.g., KF, CsF) | Electron-deficient aromatic ring with a good leaving group | Reaction is accelerated by electron-withdrawing groups; photoredox catalysis can be used for unactivated arenes. | sigmaaldrich.commasterorganicchemistry.comorganicchemistrytutor.comnih.gov |
| Electrochemical Fluorination | Typically fluoride salts (e.g., Et₄NF·3HF) | Aromatic compounds susceptible to anodic oxidation | Proceeds via proposed arene radical cation intermediates; can be challenging to control. | rsc.org |
Coupling Reactions for Aryl-Morpholine Linkages
The formation of the C–N bond between the fluorinated phenyl ring and the morpholine moiety is a cornerstone of synthesis for this class of compounds. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for forging this crucial link. researchgate.netrsc.org
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become one of the most valuable tools for C–N bond formation in both academic and industrial settings. rsc.orgacs.orgnih.govacs.org It enables the coupling of amines with aryl halides or pseudohalides (like triflates or tosylates). acs.orgacs.org The synthesis of fluorophenyl-morpholine systems can be readily achieved by coupling a fluorinated aryl halide with morpholine. The reaction's success and broad applicability are largely due to the continuous development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle. Ligands like RuPhos and Mor-DalPhos have been specifically designed to improve catalyst efficiency, stability, and substrate scope, allowing for reactions to proceed under milder conditions and with lower catalyst loadings. nih.govorganic-chemistry.org For example, the Buchwald-Hartwig amination has been successfully used to synthesize various 2-(aryl/heteroaryl)-6-(morpholin-4-yl)quinolines from the corresponding 6-bromoquinoline (B19933) precursors and morpholine in good yields. rsc.org
Nickel-Catalyzed Amination: As a more cost-effective alternative to palladium, nickel-based catalyst systems have been developed for C–N cross-coupling reactions. acs.org Nickel catalysts, particularly when paired with N-heterocyclic carbene (NHC) ligands, have proven effective for the amination of aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium-catalyzed systems. acs.org These systems are capable of coupling a wide variety of secondary cyclic amines, including morpholine, with electron-rich, electron-poor, and neutral aryl chlorides in good to excellent yields. acs.org
Other Metal-Catalyzed Couplings: While palladium and nickel dominate the field, other metals have also been employed. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still relevant method for forming aryl-amine bonds. researchgate.net Furthermore, manganese-catalyzed systems have been developed as an efficient and convenient protocol for the N-arylation of aliphatic amines with aryl halides. researchgate.net
| Reaction | Catalyst System (Metal/Ligand) | Aryl Partner | Key Features | References |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligands (e.g., RuPhos, Mor-DalPhos) | Aryl Halides (Cl, Br, I), Triflates, Tosylates | Highly versatile and widely used; ligand choice is crucial for efficiency and scope. | acs.orgnih.govacs.orgorganic-chemistry.orgrsc.org |
| Nickel-Catalyzed Amination | Nickel / N-Heterocyclic Carbene (NHC) Ligands | Aryl Chlorides, Bromides | Cost-effective alternative to palladium; particularly effective for less reactive aryl chlorides. | acs.org |
| Manganese-Catalyzed N-Arylation | MnCl₂·4H₂O / L-proline | Aryl Halides | An efficient protocol using an inexpensive and less toxic metal. | researchgate.net |
| Metallaphotoredox Coupling | Nickel / Photoredox Catalyst | (Hetero)Aryl Halides | Enables C(sp²)-C(sp³) coupling under mild, light-mediated conditions. | acs.org |
Methodological Advancements and Efficiency in Fluorophenyl Morpholine Synthesis
The drive for more efficient, sustainable, and cost-effective chemical syntheses has spurred significant innovation in the preparation of fluorophenyl morpholines. Recent advancements focus on improving reaction conditions, expanding substrate scope, and enhancing catalyst performance.
One major area of progress is the development of highly active and robust catalyst systems. For Buchwald-Hartwig amination, the design of specialized ligands like Mor-DalPhos has enabled predictable and chemoselective couplings, often circumventing the need for protecting groups on complex substrates. organic-chemistry.org This allows for the streamlined synthesis of intricate molecules in fewer steps. organic-chemistry.org Similarly, the use of well-defined N-heterocyclic carbene (NHC)/palladium(II) precatalysts has expanded the scope of amination to include challenging substrates like aryl tosylates. acs.org
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. rsc.org Microwave heating can significantly reduce reaction times and, in some cases, improve product yields and suppress the formation of side products compared to conventional heating methods. rsc.org For instance, microwave-assisted, ligand-free Buchwald-Hartwig amination of aryl chlorides and amines has been achieved using a supported palladium catalyst, which also demonstrated excellent recyclability, aligning with the principles of green chemistry. rsc.org
Furthermore, the intersection of different catalytic modes has opened new synthetic pathways. Dual nickel/photoredox catalysis has been developed for the decarboxylative cross-coupling of α-oxy carboxylic acids with (hetero)aryl halides. acs.org This method provides a novel route to complex morpholine structures by forming C(sp²)–C(sp³) bonds, offering a different disconnection approach for accessing these valuable scaffolds. acs.org These methodological advancements collectively contribute to making the synthesis of this compound and its analogs more practical, efficient, and adaptable for chemical and pharmaceutical research.
Sophisticated Spectroscopic and Analytical Characterization Techniques for 3 2 Fluorophenyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3-(2-Fluorophenyl)morpholine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework can be constructed.
Proton (¹H) NMR Studies
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For morpholine (B109124) derivatives, the protons of the morpholine ring typically appear as multiplets in the aliphatic region of the spectrum. nih.gov The protons on the nitrogen-adjacent carbons are generally observed between δ 2.6 and 3.3 ppm, while the protons on the oxygen-adjacent carbons are found further downfield, typically between δ 3.5 and 3.9 ppm. tandfonline.com The aromatic protons of the 2-fluorophenyl group exhibit complex splitting patterns in the aromatic region, generally between δ 6.5 and 7.5 ppm, due to both proton-proton and proton-fluorine coupling.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Fluorophenyl) | 6.5 - 7.5 |
| Morpholine (-O-CH₂) | 3.5 - 3.9 |
| Morpholine (-N-CH₂) | 2.6 - 3.3 |
| Morpholine (-NH) | 1.7 (variable) |
Note: Chemical shifts are dependent on the solvent and specific substitution patterns. nih.govtandfonline.commagritek.com
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the wide chemical shift range of ¹³C NMR (0-220 ppm), signals for each unique carbon atom are typically well-resolved. libretexts.org The chemical shift of a ¹³C nucleus is sensitive to its hybridization and the electronegativity of attached atoms. libretexts.org For this compound, the carbons of the morpholine ring appear in the upfield region, with the carbon adjacent to the electronegative oxygen atom resonating at a lower field (around 66-67 ppm) compared to the carbon adjacent to the nitrogen atom (around 47-50 ppm). tandfonline.com The carbons of the fluorophenyl ring are observed in the aromatic region (approximately 110-167 ppm), with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). nih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phenylmorpholine Analogs
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-F) | ~160 (with C-F coupling) |
| Aromatic (other) | 110 - 140 |
| Morpholine (-O-C) | 66 - 67 |
| Morpholine (-N-C) | 47 - 50 |
Note: Values are approximate and can vary based on the specific molecular structure and solvent. nih.govtandfonline.com
Fluorine-19 (¹⁹F) NMR for Fluorinated Compounds
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for characterizing this compound. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, which minimizes signal overlap. nih.gov The chemical shift of the fluorine atom provides direct information about its electronic environment. For fluorophenyl compounds, the ¹⁹F signal typically appears in a range of approximately -110 to -145 ppm. magritek.com This technique is highly specific and can be used to confirm the presence and position of the fluorine substituent on the aromatic ring. magritek.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure. researchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the morpholine and fluorophenyl rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is crucial for connecting the fluorophenyl ring to the morpholine moiety and for assigning quaternary (non-protonated) carbons. wisc.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule. researchgate.net
Through the combined application of these 1D and 2D NMR techniques, a detailed and accurate structural model of this compound can be established. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. whitman.edu In a typical mass spectrum of a morpholine derivative, the molecular ion peak (M+.) corresponding to the intact molecule is observed. uni-saarland.de For fluorinated compounds, fragmentation can involve the loss of the fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu
The fragmentation of the morpholine ring itself can also lead to characteristic daughter ions. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. For instance, observing the protonated molecule [M+H]⁺ allows for the precise validation of the molecular formula.
Table 3: Potential Key Fragments in the Mass Spectrum of a Fluorophenylmorpholine Derivative
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-19]⁺ | Loss of a fluorine radical (•F) |
| [M-20]⁺ | Loss of hydrogen fluoride (HF) |
| [M-28]⁺ | Loss of ethylene (B1197577) (C₂H₄) from the morpholine ring |
| [M-43]⁺ | Loss of a C₂H₅N fragment |
Note: The observed fragmentation pattern is dependent on the ionization method used (e.g., Electron Ionization - EI).
Vibrational Spectroscopy (Infrared and Raman) in Conformational and Bonding Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for elucidating the three-dimensional structure and bonding within molecules. These methods probe the quantized vibrational energy levels of a molecule, which are unique and act as a molecular "fingerprint."
Theoretical Principles of Vibrational Spectroscopy in Structural Analysis:
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For a vibrational mode to be IR-active, it must induce a change in the molecule's dipole moment. The resulting spectrum provides information on the functional groups present. For instance, characteristic stretching frequencies for C-H, C-N, C-O, and C-F bonds in this compound would appear in distinct regions of the IR spectrum. The precise position of these bands can be influenced by the molecule's conformation, including the orientation of the 2-fluorophenyl substituent relative to the morpholine ring.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. IR and Raman spectroscopy are often complementary, as some vibrations may be active in one technique but not the other. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton and the aromatic ring of the 2-fluorophenyl group.
Application to Conformational and Bonding Studies of this compound:
A comprehensive vibrational analysis of this compound would involve both experimental spectra and computational modeling.
Conformational Analysis: The morpholine ring typically adopts a chair conformation. The 2-fluorophenyl substituent at the 3-position can exist in either an axial or equatorial orientation. These two conformers would have distinct vibrational spectra due to the different steric and electronic environments. By comparing experimental IR and Raman spectra with computationally predicted spectra for both conformers, it would be possible to determine the predominant conformation in the solid state or in solution. For example, specific vibrational modes involving the C-N and C-O bonds of the morpholine ring, as well as the C-C bond connecting the phenyl group, would be sensitive to the conformational state.
Bonding Analysis: The vibrational frequencies of specific bonds provide insight into their strength and nature. For instance, the C-F stretching frequency in the 2-fluorophenyl group would be a key feature. Its position could be affected by electronic interactions with the morpholine ring. Similarly, the stretching and bending vibrations of the morpholine ring would confirm its structural integrity and provide information about the C-N, C-O, and C-C bonds within the heterocyclic system.
Without specific experimental data, a detailed discussion with data tables is not possible. However, the principles outlined above demonstrate how a combined approach of IR and Raman spectroscopy, supported by theoretical calculations, would be instrumental in the complete structural and conformational characterization of this compound.
Theoretical and Computational Chemistry Approaches in the Investigation of 3 2 Fluorophenyl Morpholine
Conformational Analysis of the Morpholine (B109124) Ring System and Substituted Derivatives
The morpholine ring is a six-membered saturated heterocycle that is not planar and, similar to cyclohexane (B81311), adopts non-planar conformations to relieve ring strain. The most stable conformation is the chair form. However, other higher-energy conformations, such as the skew-boat, are also possible and can be important in conformational interconversion pathways.
Chair and Skew-Boat Conformations and Energy Barriers
The chair conformation is the most stable arrangement for the morpholine ring, as it minimizes both angle and torsional strain. In this conformation, the substituents on the ring atoms can occupy either axial or equatorial positions. The interconversion between two different chair forms, known as ring flipping, proceeds through higher-energy transition states and intermediates, including the half-chair and the twist-boat (or skew-boat) conformations.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0 |
| Half-Chair | ~10-11 |
| Twist-Boat (Skew-Boat) | ~5-6 |
| Boat | ~6-7 |
Influence of Substituents on Conformational Preferences
The presence of a substituent on the morpholine ring, such as the 2-fluorophenyl group at the 3-position, significantly influences the conformational equilibrium. The substituent can adopt either an axial or an equatorial position in the chair conformation. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
For a 3-substituted morpholine, the conformational preference will depend on the balance of several factors, including:
Steric Hindrance: The 2-fluorophenyl group is sterically demanding and would be expected to favor the equatorial position to avoid clashes with the axial hydrogens at the 5-position and the lone pair on the nitrogen atom.
Electronic Effects: The fluorine atom on the phenyl ring is highly electronegative, which can lead to dipole-dipole interactions and stereoelectronic effects that might influence the conformational preference. For instance, anomeric effects, where an electronegative substituent on a carbon adjacent to a heteroatom prefers the axial position, could play a role, although this is more pronounced for substituents at the 2-position of the morpholine ring.
Intramolecular Interactions: The possibility of hydrogen bonding or other non-covalent interactions between the substituent and the morpholine ring atoms could also affect the stability of different conformers.
Computational studies on related fluorinated piperidines have shown a strong preference for the fluorine atom to be in an axial position, which is attributed to a combination of hyperconjugation and electrostatic interactions. While this is not a direct analogue, it highlights the complex interplay of electronic factors that can override simple steric considerations. For 3-(2-Fluorophenyl)morpholine, it is highly probable that the equatorial conformation of the 2-fluorophenyl group is the most stable, primarily due to steric factors. However, a detailed computational analysis would be required to quantify the energy difference between the axial and equatorial conformers and to fully understand the electronic contributions.
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and various molecular properties of molecules like this compound with high accuracy.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost. DFT calculations can be employed to determine a variety of electronic properties that are key to understanding the reactivity of this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the morpholine ring and the fluorine atom of the phenyl ring are expected to be regions of negative electrostatic potential.
Reactivity Descriptors: DFT calculations can be used to compute various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness. These parameters provide quantitative measures of a molecule's reactivity and can be used to predict its behavior in chemical reactions.
While specific DFT studies on this compound are scarce, studies on similar molecules with fluorophenyl groups have been performed. For example, DFT calculations on N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine have been used to determine its optimized geometry, electronic properties, and spectroscopic features.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 2.5 D |
Ab Initio Methods in Predicting Molecular Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although they are generally more computationally expensive than DFT methods.
Ab initio calculations can be used to:
Accurately determine the geometries of different conformers and the energy barriers between them.
Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.
Predict a wide range of molecular properties, including dipole moments, polarizabilities, and thermochemical data.
For example, ab initio studies on fluoropyrazoles have been used to calculate their energies, dipole moments, and chemical shifts, providing insights into their molecular structure and aromaticity. Similar studies on this compound would yield valuable data on its fundamental properties.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational techniques that allow for the study of the dynamic behavior of molecules over time. These methods can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in different environments, such as in solution.
For this compound, MD simulations could be used to:
Explore the conformational landscape of the molecule and identify the most populated conformers at a given temperature.
Simulate the ring-flipping process and determine the free energy barriers associated with this conformational change.
Study the interactions of the molecule with solvent molecules, which can influence its conformational preferences and reactivity.
Investigate how the molecule might bind to a biological target, such as a protein receptor, which is crucial for drug design applications.
While specific MD simulations for this compound are not prominently featured in the literature, the methodology has been applied to study other morpholine-containing compounds. For instance, MD simulations have been used to investigate the stability of protein-ligand complexes involving morpholine derivatives, analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration to understand the binding interactions. These studies demonstrate the potential of MD simulations to elucidate the dynamic behavior of this compound and its interactions with its environment.
Ligand-Target Interaction Analysis via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial for understanding the specific interactions that drive the biological activity of a molecule. In the context of this compound and its analogs, molecular docking studies have been instrumental in elucidating their binding modes with various therapeutic targets.
For instance, docking analyses have been used to predict the binding interactions between ligands and receptor proteins, helping to understand how these molecules fit into the active sites of their targets. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are essential for binding affinity. In some cases, the presence of a fluorine atom on the phenyl ring can enhance these interactions, leading to increased potency and selectivity. The strategic placement of fluorine is often favorable for activity, and its electronegativity can strengthen interactions with the target protein.
Table 1: Examples of Interactions Identified Through Molecular Docking
| Interaction Type | Description |
| Hydrogen Bonding | The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. |
| Hydrophobic Interactions | The phenyl ring and parts of the morpholine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |
| Halogen Bonding | The fluorine atom can participate in halogen bonding, a specific type of noncovalent interaction that can contribute to binding affinity. |
| van der Waals Forces | These are general attractive or repulsive forces between molecules and are crucial for the overall stability of the ligand-receptor complex. |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and conformational changes over time. This is particularly important for flexible molecules like morpholine derivatives, as their shape can significantly influence their biological activity.
MD simulations have been used to study the conformational stability of fluorinated morpholines, revealing how the presence and position of the fluorine atom affect the molecule's preferred three-dimensional structure. nih.gov For example, fluorination can influence the puckering of the morpholine ring and the orientation of the phenyl group. nih.gov These simulations can also predict the stability of the ligand-receptor complex, showing how the ligand and protein move and adapt to each other over time. By analyzing the trajectory of the simulation, researchers can identify stable binding modes and understand the thermodynamic properties of the interaction.
Recent studies have employed MD simulations to explore the compatibility and interactions of energetic materials containing fluorinated compounds, which can provide insights into the stability and behavior of these molecules in different environments. mdpi.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fluorinated Morpholines (Computational Aspects)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For fluorinated morpholines, these methodologies have been applied to identify the key structural features that determine their efficacy and to predict the activity of new, unsynthesized compounds.
SAR studies have revealed that the presence and position of the fluorine atom on the phenyl ring are critical for activity. e3s-conferences.org In many cases, a 2-fluoro substitution, as in this compound, is optimal. Additionally, the stereochemistry of the morpholine ring and the nature of other substituents can significantly impact biological activity.
QSAR models use statistical methods to correlate physicochemical properties of molecules (descriptors) with their biological activity. nih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent analogs.
Computational Descriptors for Activity Prediction
A wide range of computational descriptors can be used in QSAR models to quantify the physicochemical properties of molecules. nih.gov These descriptors can be broadly categorized as follows:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. researchgate.net
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.
Electrostatic Descriptors: These describe the charge distribution in the molecule, such as dipole moment and partial charges.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies. nih.gov
Table 2: Common Computational Descriptors in QSAR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Rings, Number of Halogen Atoms |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electrostatic | Dipole Moment, Partial Charges on Atoms |
| Quantum Chemical | HOMO Energy, LUMO Energy, Mulliken Charges |
The selection of appropriate descriptors is a critical step in building a predictive QSAR model. Studies have shown that descriptors related to the net surface charge and energy levels of substrates can be integral factors in defining binding specificity. nih.gov
Elucidation of Key Structural Features for Desired Molecular Interactions
Through a combination of molecular docking, MD simulations, and SAR/QSAR studies, researchers have identified several key structural features of fluorinated morpholines that are important for their desired molecular interactions.
The morpholine ring itself is a key pharmacophore, with its ability to participate in hydrogen bonding and provide a rigid scaffold for the rest of the molecule. The stereochemistry at the 3-position of the morpholine ring is often critical for proper orientation in the binding pocket.
The Morpholine Scaffold As a Research Platform in Advanced Medicinal Chemistry Design Relevant to 3 2 Fluorophenyl Morpholine Analogs
The Morpholine (B109124) Scaffold as a Privileged Scaffold in the Design of Novel Chemical Entities
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.govjchemrev.com This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs, highlighting its importance in the development of new therapeutic agents. researchgate.netnih.govsemanticscholar.org The utility of the morpholine moiety is attributed to its favorable physicochemical and metabolic properties, as well as its synthetic accessibility. researchgate.netnih.gov Its incorporation into a molecule can lead to improved pharmacokinetic profiles, including enhanced solubility, bioavailability, and metabolic stability. nih.govdntb.gov.ua
Contribution to Molecular Properties and Interactions
The oxygen atom in the morpholine ring is capable of forming hydrogen bonds with biological targets, which can enhance binding affinity and potency. nih.gov The entire ring system, being relatively electron-deficient, can also engage in hydrophobic interactions with receptor pockets. nih.gov The flexible chair-like conformation of the morpholine ring allows it to act as a suitable scaffold, orienting substituents in the correct spatial arrangement for optimal interaction with a biological target. nih.govacs.org This conformational flexibility enables the molecule to adopt a favorable geometry for binding, contributing to its biological activity. nih.gov
Strategic Incorporation of Fluorine in Medicinal Chemistry Research
The strategic incorporation of fluorine atoms into drug candidates is a widely utilized and powerful strategy in medicinal chemistry to optimize molecular properties. tandfonline.com Fluorine's unique and potent effects on a molecule's physicochemical and pharmacological profile have led to its prevalence in a large number of approved pharmaceuticals. nih.gov The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. tandfonline.comnih.gov
The C-F bond is considerably stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450s. tandfonline.com This enhanced metabolic stability can lead to a longer duration of action and improved bioavailability. tandfonline.comnih.gov Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its pKa and interaction with target proteins. researchgate.net
Fluorine as a Modulator of Electronic and Steric Properties
Fluorine's small atomic radius and high electronegativity make it a unique tool for modulating the electronic and steric properties of a molecule without significantly increasing its size. nih.govnbinno.com The van der Waals radius of fluorine is only slightly larger than that of hydrogen, allowing it to be substituted with minimal steric perturbation. tandfonline.com However, its strong electron-withdrawing nature can have a profound impact on the local electronic environment. researchgate.netselvita.com
This electron-withdrawing effect can lower the pKa of nearby basic functional groups, such as amines, which can be crucial for optimizing a drug's ionization state at physiological pH and thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net The introduction of fluorine can also create new polar interactions, including hydrogen bonds and dipole-dipole interactions, with the target protein, potentially leading to enhanced binding affinity and potency. researchgate.netresearchgate.net The strategic placement of fluorine can also influence molecular conformation, favoring a bioactive conformation that is optimal for receptor binding. researchgate.netnbinno.com
| Property | Effect of Fluorine Substitution | Reference |
| Metabolic Stability | Increased due to the strength of the C-F bond. | tandfonline.com |
| Binding Affinity | Can be enhanced through new polar interactions. | tandfonline.com |
| pKa | Can be lowered for nearby basic groups. | researchgate.net |
| Conformation | Can be influenced to favor a bioactive state. | nbinno.com |
Fluorine in Metabolism-Dependent Inhibition Studies (Conceptual Framework)
In the context of drug metabolism, certain molecules can be converted by metabolic enzymes, such as cytochrome P450s, into reactive intermediates that can covalently bind to and inactivate the enzyme. This phenomenon is known as metabolism-dependent inhibition (MDI) or time-dependent inhibition (TDI). MDI is a significant concern in drug development as it can lead to unpredictable drug-drug interactions and toxicity.
The strategic placement of fluorine can be a key strategy to mitigate MDI. By substituting fluorine at a metabolically labile site on a molecule, the strong C-F bond can block the metabolic pathway that leads to the formation of the reactive intermediate. acs.orgresearchgate.net For example, if a particular position on an aromatic ring is susceptible to hydroxylation that subsequently leads to the formation of a reactive quinone-type species, placing a fluorine atom at that position can prevent this oxidation from occurring. acs.org This "metabolic blocking" strategy has been successfully employed to design safer drug candidates with a reduced potential for MDI. acs.orgresearchgate.net Therefore, the incorporation of fluorine provides a conceptual framework for rationally designing out metabolic liabilities.
Research on Molecular Interactions and Binding Affinities of Morpholine-Containing Ligands
The morpholine ring plays a crucial role in the molecular interactions and binding affinities of ligands that contain this scaffold. Its ability to engage in a variety of non-covalent interactions with biological targets is a key reason for its prevalence in drug molecules. nih.gov The specific nature of these interactions depends on the surrounding molecular environment and the topology of the binding site.
Hydrogen Bonding and Hydrophobic Interactions of the Morpholine Ring
In addition to hydrogen bonding, the carbon atoms of the morpholine ring can engage in hydrophobic interactions with nonpolar regions of the protein's binding pocket. nih.govplos.org These interactions, driven by the displacement of water molecules from the binding interface, contribute significantly to the stability of the ligand-protein complex. plos.org The balance between the hydrophilic character of the heteroatoms and the hydrophobic nature of the carbon framework allows the morpholine ring to effectively interact with diverse binding environments. nih.govnih.gov
| Interaction Type | Role of Morpholine Ring | Reference |
| Hydrogen Bonding | The oxygen atom acts as a hydrogen bond acceptor. | nih.govresearchgate.net |
| Hydrophobic Interactions | The carbon backbone engages with nonpolar residues. | nih.govplos.org |
Role of Aromatic Substituents in Ligand-Target Recognition
The morpholine heterocycle is recognized as a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable metabolic, biological, and physicochemical properties. nih.govresearchgate.net The strategic functionalization of this core structure, particularly with substituted aromatic rings, is a key approach in drug design to modulate ligand-target interactions and optimize pharmacological activity. The nature and position of substituents on an aromatic ring, such as the 2-fluorophenyl group in 3-(2-Fluorophenyl)morpholine, can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.
The introduction of a fluorine atom onto a phenyl ring is a common tactic in medicinal chemistry to enhance a compound's drug-like properties. researchgate.netmdpi.com Fluorine's unique characteristics—its small size (acting as a bioisostere for hydrogen), high electronegativity, and ability to form strong carbon-fluorine bonds—can be leveraged to fine-tune molecular interactions with biological targets. nih.govselvita.comacs.org
Key effects of aromatic fluorine substitution on ligand-target recognition include:
Modulation of Electronic Properties : The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, influencing the molecule's pKa and its ability to participate in crucial interactions like hydrogen bonding and π-π stacking within a target's binding site. selvita.comtandfonline.com
Enhanced Binding Affinity : The polarized C-F bond can engage in favorable dipole-dipole, and other polar interactions with amino acid residues in a protein's active site. researchgate.net For instance, the fluorophenyl group found in Type II statins is responsible for additional polar interactions that create a tighter binding with the HMG-CoA reductase enzyme. researchgate.netnih.gov
Metabolic Stability : The strength of the C-F bond can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate. tandfonline.com
Conformational Control : The presence of a substituent, particularly at the ortho position as in the 2-fluorophenyl group, can create steric hindrance that restricts the rotation of the phenyl ring. This conformational constraint can lock the molecule into a bioactive conformation that is optimal for binding to the target receptor or enzyme, potentially increasing potency and selectivity. nih.govacs.org
The significance of the substituent's position and nature is evident in structure-activity relationship (SAR) studies. For example, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines investigated for antitumor activity, the introduction of a 2-fluorophenyl substituent resulted in a significant increase in cytotoxic effects against multiple cancer cell lines when compared to analogs with other substitutions. acs.org
Table 1: Effect of Fluorophenyl Substitution on Cytotoxic Activity of 2-(Benzimidazol-2-yl)quinoxaline Analogs
| Compound ID | Aryl Substituent | Cancer Cell Line | IC₅₀ (μM) |
| 13ea/14ea | 2-Fluorophenyl | M-HeLa | 2.7 |
| MCF-7 | 3.5 | ||
| HuTu 80 | 1.8 | ||
| A549 | 2.1 | ||
| 13da/14da | 4-Fluorophenyl | M-HeLa | 1.3 |
| MCF-7 | 2.3 | ||
| HuTu 80 | 1.4 | ||
| A549 | 0.8 |
Data sourced from a study on novel potent antitumor agents, illustrating how the position of the fluorine atom on the phenyl ring influences cytotoxic activity. acs.org
Future Research Directions for Fluorinated Morpholine Derivatives in Chemical Biology and Drug Discovery Research
The strategic combination of the privileged morpholine scaffold with fluorine substitution presents significant opportunities for future research in chemical biology and the development of novel therapeutics. e3s-conferences.org The continuous demand for new drugs with improved efficacy and safety profiles drives the exploration of novel chemical entities, and fluorinated morpholine derivatives represent a promising class of compounds. e3s-conferences.org
Future research is anticipated to progress in several key areas:
Development of Novel Therapeutic Agents : The versatility of the morpholine scaffold allows it to be incorporated into compounds targeting a wide array of biological targets, including kinases, receptors, and enzymes. nih.gove3s-conferences.org Future work will likely focus on synthesizing and screening libraries of novel fluorinated morpholine derivatives for various therapeutic indications, such as oncology, neurodegenerative diseases, and infectious diseases. nih.govmdpi.com The unique properties imparted by fluorine can be harnessed to optimize lead compounds, improving potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Advanced Chemical Probes and Imaging Agents : The fluorine-19 (¹⁹F) isotope is a powerful nucleus for nuclear magnetic resonance (NMR) spectroscopy due to its high sensitivity and the absence of background signals in biological systems. ¹⁹F-containing morpholine derivatives can be developed as chemical probes to study ligand-protein interactions, enzyme mechanisms, and cellular processes in detail. Furthermore, the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) can enable the development of novel radiotracers for Positron Emission Tomography (PET) imaging, providing non-invasive diagnostic tools for disease detection and monitoring treatment response. mdpi.com
Expansion into Agrochemicals and Materials Science : Morpholine derivatives have established applications in the agrochemical industry as fungicides and herbicides. e3s-conferences.org Research into new fluorinated analogs could lead to the development of more potent and selective crop protection agents. In materials science, morpholine derivatives are used as curing agents and stabilizers in polymers; fluorination could be explored as a strategy to create advanced materials with enhanced thermal and mechanical properties. e3s-conferences.org
Innovations in Synthetic Methodology : A significant challenge in fluorine chemistry is the development of efficient, regioselective, and stereoselective methods for introducing fluorine and fluorinated groups into complex molecules. nih.govtandfonline.com Future research will undoubtedly focus on creating novel synthetic methodologies to facilitate the assembly of diverse and complex fluorinated morpholine derivatives. These advancements will be critical for accelerating the discovery and development of new bioactive compounds in this chemical class.
Q & A
Advanced Question
- Fluorine substitution : Enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
- Morpholine ring functionalization : Adding sulfonamide groups (e.g., N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide) improves solubility and target specificity .
- Case study : Aprepitant derivatives with fluorophenyl-morpholine motifs show enhanced NK1 receptor antagonism .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
- Purification bottlenecks : Column chromatography is inefficient for large batches; switch to recrystallization or distillation .
- Byproduct management : Fluorine-related side products (e.g., dehalogenated intermediates) require rigorous QC checks .
- Yield optimization : DOE (Design of Experiments) models can balance temperature, catalyst loading, and solvent ratios .
How does this compound compare to its chloro- or trifluoromethyl-substituted analogs in material science applications?
Advanced Question
What protocols ensure the stability of this compound during storage and handling?
Basic Question
- Storage : −20°C in amber vials under argon to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive reactions; avoid strong acids/bases to prevent morpholine ring degradation .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Question
- Meta-analysis : Cross-reference IC₅₀ values across studies using standardized assays (e.g., uniform cell lines) .
- SAR studies : Systematically vary substituents to isolate contributions of fluorine vs. morpholine moieties .
- Reproducibility checks : Validate results in multiple labs with shared protocols .
What role does this compound play in the development of advanced materials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
